molecular formula C24H31N3O4 B11453583 3,4,5-trimethoxy-N-(1-(1-pentyl-1H-benzo[d]imidazol-2-yl)ethyl)benzamide

3,4,5-trimethoxy-N-(1-(1-pentyl-1H-benzo[d]imidazol-2-yl)ethyl)benzamide

Cat. No.: B11453583
M. Wt: 425.5 g/mol
InChI Key: AXHYNGHTFPCIIA-UHFFFAOYSA-N
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Description

3,4,5-Trimethoxy-N-(1-(1-pentyl-1H-benzo[d]imidazol-2-yl)ethyl)benzamide is a complex organic compound that features a benzimidazole core, a trimethoxyphenyl group, and a pentyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4,5-trimethoxy-N-(1-(1-pentyl-1H-benzo[d]imidazol-2-yl)ethyl)benzamide typically involves the following steps:

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial for efficient large-scale synthesis.

Types of Reactions:

    Oxidation: The benzimidazole core can undergo oxidation reactions, typically forming N-oxides.

    Reduction: Reduction of the benzimidazole core can lead to the formation of dihydrobenzimidazole derivatives.

    Substitution: The trimethoxyphenyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nitration using nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of benzimidazole N-oxides.

    Reduction: Formation of dihydrobenzimidazole derivatives.

    Substitution: Formation of nitro or halogenated derivatives of the trimethoxyphenyl group.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N-(1-(1-pentyl-1H-benzo[d]imidazol-2-yl)ethyl)benzamide involves its interaction with specific molecular targets within cells. The benzimidazole core is known to bind to DNA and inhibit topoisomerase enzymes, which are essential for DNA replication and transcription. This inhibition leads to the disruption of cell division and induces apoptosis in cancer cells .

Comparison with Similar Compounds

    Benzimidazole Derivatives: Compounds such as 2-phenylbenzimidazole and 2-methylbenzimidazole share the benzimidazole core structure.

    Trimethoxyphenyl Derivatives: Compounds like 3,4,5-trimethoxybenzaldehyde and 3,4,5-trimethoxybenzoic acid share the trimethoxyphenyl group.

Uniqueness: 3,4,5-Trimethoxy-N-(1-(1-pentyl-1H-benzo[d]imidazol-2-yl)ethyl)benzamide is unique due to the combination of the benzimidazole core, trimethoxyphenyl group, and pentyl side chain. This unique structure contributes to its distinct biological activity and potential therapeutic applications .

Properties

Molecular Formula

C24H31N3O4

Molecular Weight

425.5 g/mol

IUPAC Name

3,4,5-trimethoxy-N-[1-(1-pentylbenzimidazol-2-yl)ethyl]benzamide

InChI

InChI=1S/C24H31N3O4/c1-6-7-10-13-27-19-12-9-8-11-18(19)26-23(27)16(2)25-24(28)17-14-20(29-3)22(31-5)21(15-17)30-4/h8-9,11-12,14-16H,6-7,10,13H2,1-5H3,(H,25,28)

InChI Key

AXHYNGHTFPCIIA-UHFFFAOYSA-N

Canonical SMILES

CCCCCN1C2=CC=CC=C2N=C1C(C)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

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